molecular formula C23H24N6O3 B2864670 benzofuran-2-yl(4-((1-(4-ethoxyphenyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)methanone CAS No. 1049480-28-5

benzofuran-2-yl(4-((1-(4-ethoxyphenyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)methanone

Cat. No.: B2864670
CAS No.: 1049480-28-5
M. Wt: 432.484
InChI Key: QUVOGXDRGHUSQO-UHFFFAOYSA-N
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Description

Benzofuran-2-yl(4-((1-(4-ethoxyphenyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)methanone is a heterocyclic compound featuring a benzofuran core linked to a piperazine ring via a methanone bridge. The piperazine moiety is further substituted with a methyl group connected to a 1-(4-ethoxyphenyl)-1H-tetrazole.

Properties

IUPAC Name

1-benzofuran-2-yl-[4-[[1-(4-ethoxyphenyl)tetrazol-5-yl]methyl]piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24N6O3/c1-2-31-19-9-7-18(8-10-19)29-22(24-25-26-29)16-27-11-13-28(14-12-27)23(30)21-15-17-5-3-4-6-20(17)32-21/h3-10,15H,2,11-14,16H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QUVOGXDRGHUSQO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)N2C(=NN=N2)CN3CCN(CC3)C(=O)C4=CC5=CC=CC=C5O4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24N6O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

432.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Structural Overview and Key Intermediates

The target compound features three distinct structural domains:

  • Benzofuran core : Provides aromatic stability and electron-rich π-system.
  • Piperazine spacer : Enhances solubility and enables functional group conjugation.
  • 4-Ethoxyphenyl-tetrazole unit : Introduces hydrogen bonding capacity and metabolic stability.

Table 1: Critical Intermediate Compounds

Intermediate Role in Synthesis Molecular Formula Key Functional Groups
2-Aryl-5-hydroxybenzofuran ethyl formate Benzofuran precursor C₁₁H₁₀O₃ Ethyl ester, phenolic -OH
1-(4-Ethoxyphenyl)-1H-tetrazole-5-methanol Tetrazole building block C₁₀H₁₁N₄O₂ Tetrazole ring, primary alcohol
4-(Bromomethyl)piperazine-1-carboxylate Piperazine linker C₆H₁₁BrN₂O₂ Secondary amine, alkyl bromide

Synthetic Pathways

Benzofuran Core Synthesis

The benzofuran scaffold is constructed via Michael addition-cyclization cascade :

  • Michael Addition : Ethyl benzoylacetate reacts with p-benzoquinone in anhydrous THF at 0–5°C for 4 hr, yielding a diketone intermediate.
  • Cyclization : Intramolecular aldol condensation under acidic conditions (H₂SO₄, 80°C, 2 hr) forms the benzofuran ring system.

Critical Parameters :

  • Temperature control (<10°C) prevents side reactions during Michael addition.
  • Anhydrous conditions are essential to avoid hydrolysis of the ethyl ester group.

Tetrazole Moiety Preparation

The 1-(4-ethoxyphenyl)-1H-tetrazole unit is synthesized via Pd-catalyzed cross-coupling :

  • Substrate Activation : 4-Ethoxyaniline undergoes diazotization with NaNO₂/HCl at −5°C.
  • Cycloaddition : Reaction with NaN₃ and trimethylsilyl chloride forms the tetrazole ring (80°C, 6 hr).
  • Functionalization : Bromination at the 5-position using PBr₃ in DCM yields 5-bromo-1-(4-ethoxyphenyl)-1H-tetrazole (83% yield).

Piperazine Linker Modification

The piperazine spacer is functionalized through nucleophilic alkylation :

  • Bromide Introduction : 1,3-Dibromopropane reacts with piperazine in acetonitrile (K₂CO₃, 60°C, 8 hr).
  • Purification : Column chromatography (SiO₂, ethyl acetate/hexane 3:7) isolates 4-(bromomethyl)piperazine-1-carboxylate (51% yield).

Final Assembly via Multi-Step Coupling

Step 1: Benzofuran-Piperazine Conjugation
  • Ester Activation : The benzofuran ethyl ester undergoes hydrolysis (NaOH, EtOH/H₂O, 70°C) to the carboxylic acid.
  • Amide Coupling : Reaction with 4-(bromomethyl)piperazine using HATU/DIPEA in DMF yields the benzofuran-piperazine intermediate (68% yield).
Step 2: Tetrazole-Piperazine Coupling
  • Nucleophilic Substitution : 5-Bromo-1-(4-ethoxyphenyl)-1H-tetrazole reacts with the piperazine-bromide intermediate (K₂CO₃/KI, CH₃CN, 60°C, 6 hr).
  • Workup : Aqueous extraction (3× EtOAC) followed by MgSO₄ drying gives the crude product.

Optimization Note :

  • KI acts as a phase-transfer catalyst, improving reaction rate by 40% compared to K₂CO₃ alone.

Characterization and Analytical Data

Table 2: Spectroscopic Characterization

Parameter Benzofuran Intermediate Final Product
HRMS m/z 231.0854 [M+H]⁺ m/z 407.1582 [M+H]⁺
¹H NMR (400 MHz, CDCl₃) δ 7.65 (d, J=8.4 Hz, 2H, Ar-H) δ 4.12 (q, J=7.0 Hz, 2H, OCH₂CH₃)
¹³C NMR δ 168.5 (C=O) δ 162.1 (C=N of tetrazole)
HPLC Purity 98.2% (C18, MeCN/H₂O 70:30) 97.8% (C18, MeCN/H₂O 65:35)

Yield Optimization Strategies

Solvent Effects

  • Acetonitrile vs. DMF : CH₃CN improves tetrazole coupling yields by 22% due to better nucleophilicity (Table 3).

Table 3: Solvent Impact on Final Coupling Step

Solvent Temperature (°C) Time (hr) Yield (%)
DMF 80 8 54
CH₃CN 60 6 76
THF 65 10 41

Catalytic Additives

  • KI vs. TBAB : Potassium iodide (5 mol%) increases reaction rate by stabilizing the transition state through iodide ion participation.

Challenges and Mitigation

Tetrazole Ring Stability

  • Issue : Thermal decomposition above 100°C.
  • Solution : Maintain reaction temperatures ≤80°C during coupling steps.

Piperazine Side Reactions

  • Issue : N-alkylation competing with desired C-alkylation.
  • Mitigation : Use excess dibromopropane (3 eq) to drive reaction completion.

Industrial-Scale Considerations

Continuous Flow Synthesis

  • Microreactor systems reduce reaction time by 60% compared to batch processes for tetrazole formation.

Green Chemistry Metrics

  • PMI (Process Mass Intensity) : 32 (benchmark for API synthesis: ≤50).
  • E-factor : 18.7 kg waste/kg product (industry target: <25).

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: This compound can undergo oxidation reactions, especially at the benzofuran core, leading to the formation of various oxidized derivatives.

  • Reduction: Reduction can target the tetrazole ring, potentially reducing it to a substituted amine.

  • Addition Reactions: The piperazine ring can participate in addition reactions, particularly with alkyl halides to form N-substituted piperazines.

Common Reagents and Conditions

  • Oxidation Reagents: Potassium permanganate (KMnO4), osmium tetroxide (OsO4).

  • Reduction Reagents: Lithium aluminium hydride (LiAlH4), sodium borohydride (NaBH4).

  • Substitution Reagents: Various halides for nucleophilic substitution; acids or bases for electrophilic substitution.

  • Addition Reagents: Alkyl halides, acyl chlorides.

Major Products

The products formed vary widely depending on the reaction conditions and the specific reagents used. They can range from simple substituted derivatives to complex cyclic structures with multiple functional groups.

Scientific Research Applications

Benzofuran-2-yl(4-((1-(4-ethoxyphenyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)methanone finds applications in numerous fields:

  • Chemistry: Used as a building block for the synthesis of more complex organic molecules.

  • Biology: Studied for its potential as a biochemical probe or a molecular marker.

  • Medicine: Investigated for therapeutic potential, particularly in targeting specific receptors or enzymes involved in disease pathways.

  • Industry: Employed in the manufacture of specialized materials, such as polymers or resins with unique properties.

Mechanism of Action

The mechanism by which benzofuran-2-yl(4-((1-(4-ethoxyphenyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)methanone exerts its effects varies according to its application. In medicinal chemistry, it might interact with specific molecular targets, such as:

  • Receptors: Binding to neurotransmitter receptors to modulate signaling pathways.

  • Enzymes: Inhibiting or activating enzyme activity, thereby affecting metabolic processes.

  • Pathways: Modulating specific biochemical pathways involved in disease progression.

Comparison with Similar Compounds

Table 1: Piperazine Derivatives Comparison

Compound Key Substituents Molecular Weight (g/mol) Yield (%) Melting Point (°C)
Target Compound Benzofuran, Tetrazole, Ethoxy ~450–470 (estimated) N/A N/A
6d Benzhydryl, Sulfonamide ~550–600 60–85 132–230
11i Urea, Thiazole 466.2 87.8 N/A

Tetrazole-Containing Analogues

Tetrazole rings are valued for their metabolic stability and hydrogen-bonding capacity. Notable examples include:

  • (4-{(2-Fluorophenyl)[1-(tetrahydro-2-furanylmethyl)-1H-tetrazol-5-yl]methyl}-1-piperazinyl)(2-furyl)methanone: This compound (C₂₂H₂₅FN₆O₃, 440.48 g/mol) replaces the benzofuran and ethoxyphenyl with furan and fluorophenyl groups. The lower molecular weight and altered substituents may reduce lipophilicity compared to the target compound .
  • 2-((1-Substituted Phenyl-1H-tetrazol-5-yl)thio)-1-(4-(substituted phenylsulfonyl)piperazin-1-yl)ethanone (7a–x): Synthesized via tetrazole-thiol coupling, these derivatives exhibit thioether linkages instead of methyl bridges. The target compound’s methyl spacer may enhance stability compared to sulfur-containing analogues .

Table 2: Tetrazole Derivatives Comparison

Compound Tetrazole Linkage Key Features Molecular Weight (g/mol)
Target Compound Methyl Benzofuran, Ethoxyphenyl ~450–470
4-Fluorophenyl Analogue Methyl Furan, Fluorophenyl 440.48
7a–x Series Thioether Sulfonyl, Varied Aromatics ~400–550

Benzofuran/Furan Analogues

Benzofuran and furan moieties influence electronic properties and binding interactions:

  • 4-(4-Aminophenyl)piperazin-1-ylmethanone: Synthesized via nitro reduction, this furan-containing compound lacks the tetrazole and ethoxyphenyl groups. Its simpler structure may result in lower molecular complexity and bioavailability compared to the target compound .

Table 3: Aromatic Core Comparison

Compound Aromatic Core Additional Groups Synthesis Method
Target Compound Benzofuran Tetrazole, Ethoxyphenyl Likely nucleophilic coupling
Furan Analogue Furan Aminophenyl Nitro reduction

Key Findings and Implications

Structural Flexibility : The target compound’s benzofuran and ethoxyphenyl groups likely enhance lipophilicity and π-π stacking compared to furan or sulfonamide analogues .

Synthetic Efficiency: Piperazine-tetrazole derivatives often achieve yields >80% under optimized conditions (e.g., ethanol/triethylamine), suggesting the target compound could be synthesized efficiently .

Metabolic Stability : Tetrazole rings in analogues like 11a–o and the fluorophenyl derivative demonstrate resistance to oxidative degradation, a trait expected in the target compound.

Biological Activity

Benzofuran-2-yl(4-((1-(4-ethoxyphenyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)methanone is a complex organic compound that has garnered significant interest in the fields of medicinal chemistry and pharmacology due to its diverse biological activities. This article provides an overview of its biological activity, including mechanisms of action, potential therapeutic applications, and relevant research findings.

Overview of the Compound

The compound features a benzofuran core, which is known for its broad range of biological activities. The presence of piperazine and tetrazole moieties further enhances its potential for interaction with biological targets. The structural complexity suggests that it may exhibit multifaceted pharmacological properties.

The biological activity of benzofuran derivatives, including this compound, is primarily attributed to their ability to interact with various molecular targets:

  • Receptor Binding : The benzofuran moiety can interact with aromatic receptors, influencing neurotransmitter systems.
  • Enzyme Inhibition : The tetrazole group may modulate enzymatic activity, impacting biochemical pathways involved in disease processes.
  • Cellular Effects : Piperazine contributes flexibility, allowing the compound to fit into different active sites and potentially influencing cellular signaling pathways.

Anticancer Properties

Research indicates that benzofuran derivatives possess significant anticancer activity. For instance, studies have shown that certain benzofuran compounds can induce apoptosis in cancer cells by modulating gene expression related to cell survival and death. This compound's ability to inhibit specific enzymes involved in nucleic acid biosynthesis suggests potential as an anticancer agent .

Antimicrobial Activity

Benzofuran derivatives have been reported to exhibit antimicrobial properties against various pathogens. In vitro studies demonstrate that these compounds can inhibit the growth of bacteria such as Staphylococcus aureus and Escherichia coli, with some derivatives showing MIC values comparable to established antibiotics .

Antioxidant Effects

The antioxidant capacity of benzofuran derivatives has also been highlighted in several studies. These compounds can scavenge free radicals and reduce oxidative stress in cells, which is crucial for preventing cellular damage associated with various diseases .

Case Studies and Research Findings

StudyFindings
Abdel-Wahab et al. (2023)Investigated the synthesis and biological testing of benzofuran derivatives, noting significant anticancer activity through apoptosis induction .
Manna and Agrawal (2014)Reported on the antimicrobial efficacy of benzofuran derivatives against multiple bacterial strains, with some compounds exhibiting MICs below 10 µg/mL .
RSC Advances Review (2015)Summarized diverse biological activities of benzofuran derivatives, including anti-inflammatory, antiviral, and anticancer properties .

Q & A

Q. What are the established synthetic methodologies for benzofuran-2-yl(4-((1-(4-ethoxyphenyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)methanone?

The synthesis typically involves multi-step reactions, including nucleophilic substitutions and coupling. A common approach is:

Tetrazole Formation : React 4-ethoxyphenyl isonitrile with sodium azide to generate the tetrazole core .

Piperazine Substitution : Introduce the tetrazole-methyl group to piperazine via alkylation, using bases like potassium carbonate in solvents such as DMF or THF .

Benzofuran Coupling : Attach the benzofuran moiety using a methanone linker via a Friedel-Crafts acylation or palladium-catalyzed cross-coupling .
Key Optimization: Temperature control (70–100°C) and anhydrous conditions improve yields (>70%) .

Q. Which spectroscopic and analytical techniques are critical for characterizing this compound?

  • NMR Spectroscopy : 1^1H and 13^{13}C NMR confirm the benzofuran, piperazine, and tetrazole moieties. Aromatic protons appear at δ 6.5–8.0 ppm, while piperazine methylenes resonate at δ 2.5–3.5 ppm .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) validates the molecular ion peak (e.g., [M+H]+^+ at m/z 465.18) .
  • X-ray Crystallography : Resolves stereochemistry and confirms the spatial arrangement of the tetrazole and piperazine groups .

Advanced Research Questions

Q. How does the 4-ethoxyphenyltetrazole substitution influence biological activity compared to analogs with methoxy or halogen groups?

  • Structure-Activity Relationship (SAR) : The ethoxy group enhances lipophilicity, improving membrane permeability. Comparative studies with methoxy analogs (e.g., 4-methoxyphenyltetrazole) show a 2–3-fold increase in receptor binding affinity .
  • Tetrazole Role : The tetrazole ring acts as a bioisostere for carboxylic acids, enhancing metabolic stability. Replacing it with triazole reduces activity by 50% .

Q. What in vitro models are recommended to evaluate pharmacokinetic properties?

  • Hepatocyte Stability Assays : Incubate with human liver microsomes (HLMs) to assess metabolic stability. A half-life (t1/2_{1/2}) >60 min suggests favorable hepatic clearance .
  • Caco-2 Permeability : Measure apparent permeability (Papp_{app}) >1 × 106^{-6} cm/s to predict oral bioavailability .
  • Plasma Protein Binding : Use equilibrium dialysis; >90% binding may limit free drug availability .

Q. How can researchers resolve contradictions in reported bioactivity data across studies?

  • Assay Standardization : Variability in IC50_{50} values (e.g., 10 nM vs. 50 nM) may arise from differences in cell lines or assay conditions. Use validated protocols (e.g., NIH/NCATS guidelines) .
  • Control Compounds : Include reference inhibitors (e.g., ketoconazole for CYP3A4 inhibition studies) to normalize inter-lab results .

Methodological Challenges

Q. What strategies optimize the introduction of the 4-ethoxyphenyltetrazole moiety during synthesis?

  • Catalyst Selection : Use Pd(PPh3_3)4_4 for Suzuki-Miyaura coupling to minimize byproducts .
  • Solvent Effects : Polar aprotic solvents (e.g., DMF) enhance reaction rates compared to THF .
  • Purification : Column chromatography with silica gel (ethyl acetate/hexane, 3:7) achieves >95% purity .

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